

# Application Notes and Protocols for EPZ004777

## Administration in Mouse Xenograft Models

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### Compound of Interest

Compound Name: EPZ004777

Cat. No.: B607349

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These application notes provide a comprehensive overview and detailed protocols for the use of **EPZ004777**, a potent and selective inhibitor of DOT1L methyltransferase, in mouse xenograft models of mixed-lineage leukemia (MLL).

## Application Notes

**EPZ004777** is a small molecule inhibitor of DOT1L, the histone methyltransferase responsible for H3K79 methylation. In MLL, chromosomal translocations lead to the aberrant recruitment of DOT1L to chromatin, resulting in the methylation of H3K79 at ectopic sites and the subsequent upregulation of leukemogenic genes. **EPZ004777** selectively inhibits this activity, leading to decreased H3K79 methylation, downregulation of MLL fusion target genes, and selective killing of MLL-rearranged leukemia cells.

Due to its poor pharmacokinetic properties, continuous infusion of **EPZ004777** via subcutaneously implanted mini-osmotic pumps is the recommended method for in vivo studies in mouse xenograft models. This method ensures sustained plasma concentrations of the inhibitor, which is crucial for its anti-tumor efficacy. Studies have shown that continuous administration of **EPZ004777** in mouse xenograft models of MLL leads to a significant extension of survival.

The MV4-11 human biphenotypic B myelomonocytic leukemia cell line is a commonly used and relevant model for studying the effects of DOT1L inhibitors in MLL. These cells harbor the MLL-

AF4 fusion protein and are sensitive to **EPZ004777**-induced apoptosis and cell cycle arrest.

## Data Presentation

Table 1: In Vitro Potency of **EPZ004777** in Leukemia Cell Lines

Cell Line	MLL Rearrangement	IC50 (μM) after 14-18 days
MV4-11	MLL-AF4	0.62 - 6.74
MOLM-13	MLL-AF9	0.62 - 6.74
THP-1	MLL-AF9	0.62 - 6.74
Jurkat	None	>50
HL-60	None	>50
U937	None	>50

Data compiled from Daigle, S.R., et al. (2011).

Table 2: In Vivo Administration and Pharmacokinetics of **EPZ004777** in Mouse Xenograft Models

Parameter	Value
Animal Model	
Mouse Strain	Female nude (nu/nu) or NOD/SCID/gamma (NSG) mice
Cell Line	MV4-11
Xenograft Type	Subcutaneous or disseminated
Drug Administration	
Method	Continuous infusion via subcutaneously implanted mini-osmotic pumps
Pump Model	Alzet Model 2001 or equivalent
Duration of Infusion	7-14 days (pump replacement may be necessary)
Drug Formulation	
Concentrations	50, 100, 150 mg/mL
Vehicle Options	1. 10% ethanol, 90% water 2. 15% ethanol, 50% PEG300, 35% water
Pharmacokinetics	
100 mg/mL Pump	~0.64 ± 0.48 µM steady-state plasma concentration
150 mg/mL Pump	~0.84 ± 0.45 µM steady-state plasma concentration

Data compiled from Daigle, S.R., et al. (2011) and MedChemExpress product information.

Table 3: In Vivo Efficacy of **EPZ004777** in MV4-11 Xenograft Model

Treatment Group (Pump Concentration)	Median Survival Extension	Statistical Significance (p-value)
50 mg/mL EPZ004777	Significant	0.0285
100 mg/mL EPZ004777	Significant	0.0007
150 mg/mL EPZ004777	Significant	0.0002

Data from a disseminated leukemia model with treatment for 14 days. Survival was compared to a vehicle control group.

## Experimental Protocols

### Protocol 1: Preparation of EPZ004777 Solution for Mini-Osmotic Pumps

Materials:

- **EPZ004777** powder
- Vehicle (e.g., 10% ethanol in sterile water, or 15% ethanol, 50% PEG300, 35% sterile water)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile syringes and needles
- Mini-osmotic pumps (e.g., Alzet Model 2001)

Procedure:

- Calculate the required amount of **EPZ004777**: Based on the desired concentration (50, 100, or 150 mg/mL) and the total volume required for the number of pumps, weigh the appropriate amount of **EPZ004777** powder in a sterile microcentrifuge tube.

- Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.
- Dissolve **EPZ004777**: Add the vehicle to the **EPZ004777** powder. Vortex thoroughly to dissolve the compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Ensure the final solution is clear.
- Fill the mini-osmotic pumps: Following the manufacturer's instructions, use a sterile syringe and filling tube to load the **EPZ004777** solution into the mini-osmotic pumps. Ensure no air bubbles are trapped inside.
- Prime the pumps (optional but recommended): Incubate the filled pumps in sterile saline at 37°C for a few hours before implantation to ensure immediate pumping upon implantation.

## Protocol 2: Establishment of MV4-11 Subcutaneous Xenograft Model

### Materials:

- MV4-11 cells
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel®
- Female immunodeficient mice (e.g., nude or NSG), 6-8 weeks old
- Syringes and needles (27-30 gauge)
- Calipers

### Procedure:

- Cell Culture: Culture MV4-11 cells according to standard protocols to achieve the required number of cells for injection.

- **Cell Preparation:** On the day of injection, harvest the cells and perform a viable cell count. Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of  $5 \times 10^7$  cells/mL. Keep the cell suspension on ice.
- **Subcutaneous Injection:** Anesthetize the mice. Inject 200  $\mu$ L of the cell suspension (containing  $1 \times 10^7$  cells) subcutaneously into the right flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice regularly for tumor development. Measure the tumor volume using calipers at least twice a week. The tumor volume can be calculated using the formula:  $\text{Volume} = (\text{length} \times \text{width}^2) / 2$ .
- **Start of Treatment:** When the tumors reach an average volume of 100-150  $\text{mm}^3$ , randomize the mice into treatment and control groups and proceed with the implantation of the mini-osmotic pumps.

## Protocol 3: Surgical Implantation of Mini-Osmotic Pumps

### Materials:

- Anesthesia (e.g., isoflurane)
- Surgical instruments (scissors, forceps, wound clips)
- Disinfectant (e.g., povidone-iodine and alcohol swabs)
- Sterile saline
- Analgesics for post-operative care

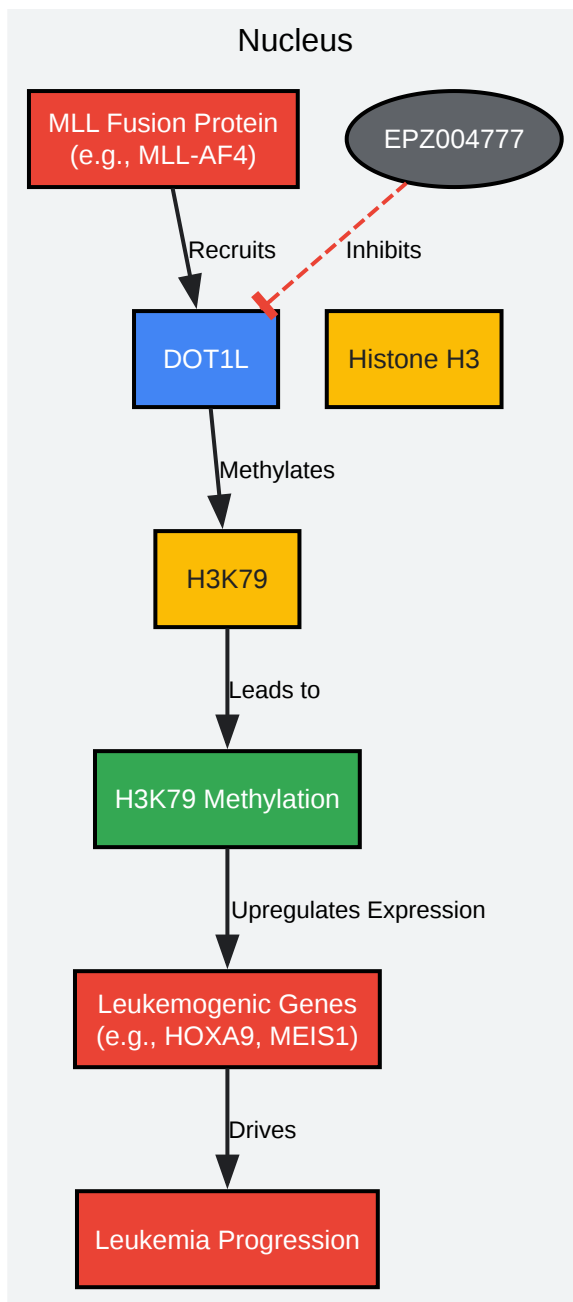
### Procedure:

- **Anesthesia and Preparation:** Anesthetize the mouse using an appropriate protocol. Shave the fur on the back, between the scapulae, and disinfect the surgical site.
- **Incision:** Make a small midline incision (approximately 1 cm) in the skin.

- **Subcutaneous Pocket Formation:** Using blunt dissection with forceps, create a small subcutaneous pocket on one side of the incision, large enough to accommodate the mini-osmotic pump.
- **Pump Implantation:** Insert the filled and primed mini-osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
- **Wound Closure:** Close the skin incision with wound clips or sutures.
- **Post-operative Care:** Administer analgesics as required and monitor the mice daily for any signs of distress or infection. The wound clips can typically be removed after 7-10 days.

## Visualizations

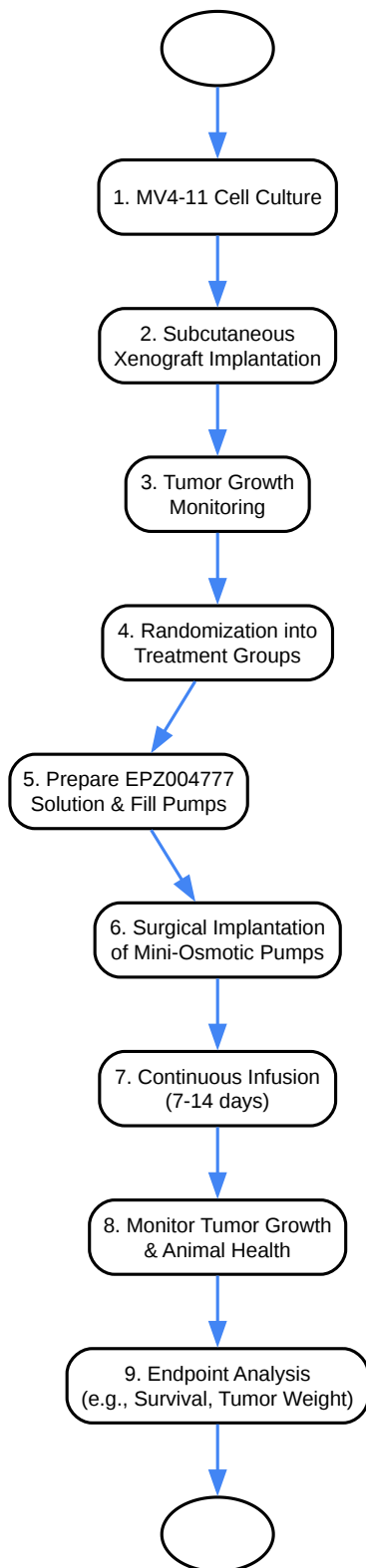
## DOT1L Signaling Pathway in MLL-Rearranged Leukemia

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Caption: DOT1L signaling in MLL-rearranged leukemia and inhibition by **EPZ004777**.



## Experimental Workflow for EPZ004777 in Mouse Xenograft Model

[Click to download full resolution via product page](#)Caption: Workflow for in vivo efficacy testing of **EPZ004777**.

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